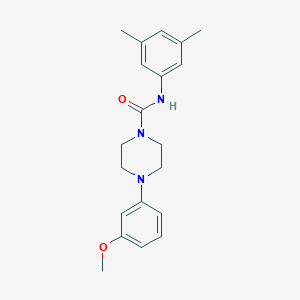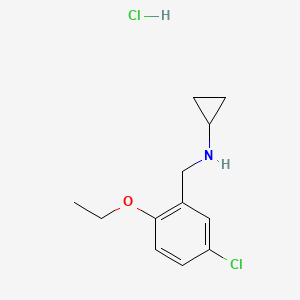
2-(5-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure.
科学的研究の応用
2-(5-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In material science, it has been used as a building block for the synthesis of functional materials, including polymers and metal-organic frameworks.
作用機序
The mechanism of action of 2-(5-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)acrylonitrile is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
Studies have reported the biochemical and physiological effects of 2-(5-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)acrylonitrile. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and exhibit fluorescent properties for the detection of metal ions in biological samples. Additionally, it has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further studies.
実験室実験の利点と制限
The advantages of using 2-(5-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)acrylonitrile in lab experiments include its low toxicity, high yield, and potential applications in various fields. However, its limitations include the need for specialized equipment and expertise for its synthesis and characterization.
将来の方向性
There are several future directions for the study of 2-(5-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)acrylonitrile. These include:
1. Further studies to understand the mechanism of action of the compound in inducing apoptosis in cancer cells.
2. Exploration of the potential applications of the compound in material science, including the synthesis of functional materials.
3. Studies to investigate the potential of the compound as a fluorescent probe for the detection of metal ions in biological samples.
4. Development of more efficient and cost-effective synthesis methods for the compound.
5. Investigation of the potential of the compound as a therapeutic agent for other diseases, including neurodegenerative diseases.
Conclusion:
In conclusion, 2-(5-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)acrylonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to fully understand the potential of this compound in various fields, including medicinal chemistry and material science.
合成法
The synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)acrylonitrile involves the reaction between 5-methyl-1H-benzimidazole-2-carbaldehyde and 3-methylphenylacetonitrile in the presence of a base and a solvent. The reaction proceeds via a Knoevenagel condensation reaction and results in the formation of the desired product. The reaction conditions and the purity of the starting materials are critical factors that influence the yield and purity of the final product.
特性
IUPAC Name |
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-12-4-3-5-14(8-12)10-15(11-19)18-20-16-7-6-13(2)9-17(16)21-18/h3-10H,1-2H3,(H,20,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARVHBWCQZOWBM-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489120.png)
![5-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-N-isopropylpyrimidin-2-amine](/img/structure/B5489122.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5489141.png)
![4-{[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B5489145.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanecarboxamide](/img/structure/B5489152.png)
![N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5489167.png)

![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5489182.png)
![1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5489190.png)
![3-({[1-(4-methylphenyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5489198.png)

![1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489213.png)
![3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489227.png)
